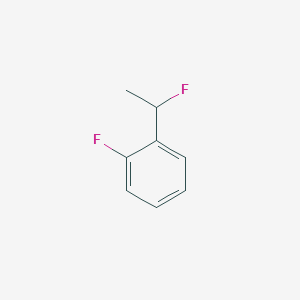![molecular formula C12H12P2S4 B14372477 (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] CAS No. 89982-94-5](/img/structure/B14372477.png)
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene group bonded to two 1,3-dithiolan-2-ylidene groups, each of which is further bonded to a phosphane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] typically involves the reaction of 1,2-dibromo-benzene with 1,3-dithiolan-2-thione in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then treated with a phosphane reagent to yield the final product.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolan-2-ylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and phosphines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and phosphine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to metal ions in biological systems.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting metal-dependent enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which (1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] exerts its effects involves its ability to coordinate with metal ions. The dithiolan-2-ylidene groups can form stable complexes with transition metals, which can alter the reactivity and properties of the metal center. This coordination ability is crucial for its applications in catalysis, enzyme inhibition, and material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used ligand in coordination chemistry.
1,2-Bis(diphenylphosphino)benzene (DPPB): Another ligand with a similar structure but different electronic properties.
1,2-Bis(diphenylphosphino)propane (DPPP): Known for its flexibility and ability to form stable complexes.
Uniqueness
(1,2-Phenylene)bis[(1,3-dithiolan-2-ylidene)phosphane] is unique due to the presence of the dithiolan-2-ylidene groups, which provide additional coordination sites and reactivity compared to other similar ligands. This makes it particularly useful in applications requiring strong and versatile metal coordination.
Propriétés
Numéro CAS |
89982-94-5 |
|---|---|
Formule moléculaire |
C12H12P2S4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1,3-dithiolan-2-ylidene-[2-(1,3-dithiolan-2-ylidenephosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C12H12P2S4/c1-2-4-10(14-12-17-7-8-18-12)9(3-1)13-11-15-5-6-16-11/h1-4H,5-8H2 |
Clé InChI |
DXQSSJLZLPRWEJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=PC2=CC=CC=C2P=C3SCCS3)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(1,3-Dioxolan-2-yl)methyl]-N-(2-phenylethyl)glycinamide](/img/structure/B14372400.png)

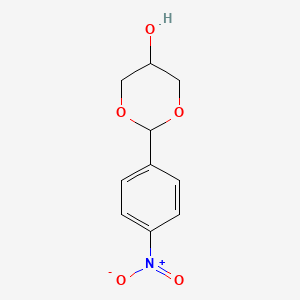
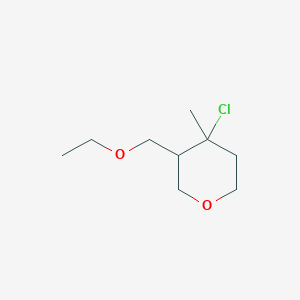
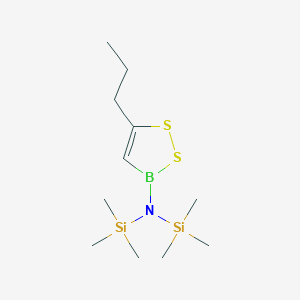
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)

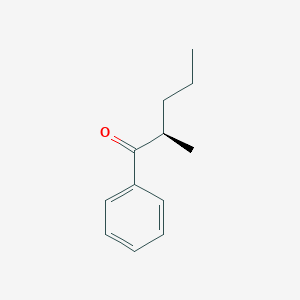
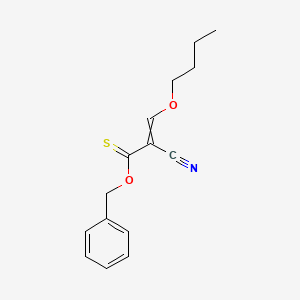
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
